molecular formula C12H21ClN2O3 B2533451 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride CAS No. 1803570-21-9

2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride

Cat. No.: B2533451
CAS No.: 1803570-21-9
M. Wt: 276.76
InChI Key: OKOIFWOUDHDRQL-UHFFFAOYSA-N
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Description

2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride is a synthetic organic compound with the molecular formula C12H20N2O3·HCl It is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a pent-4-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Formylation: The formamido group is added through a formylation reaction, often using formic acid or a formylating reagent.

    Addition of the Pent-4-enoic Acid Moiety: The pent-4-enoic acid moiety is introduced through a coupling reaction, typically using a carboxylic acid derivative and a coupling agent like EDCI or DCC.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group or the pent-4-enoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
  • 2-[(2-Propylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
  • 2-[(2-Butylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride

Uniqueness

2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-[(2-ethylpyrrolidine-2-carbonyl)amino]pent-4-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOIFWOUDHDRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1)C(=O)NC(CC=C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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